

Technical Guide: Structural & Crystallographic Characterization of 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde[1]

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Compound of Interest

Compound Name:	2-Hydroxy-6-nitronaphthalene-1-carbaldehyde
CAS No.:	53653-22-8
Cat. No.:	B1335993

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Executive Summary

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde (CAS: 53653-22-8) represents a critical class of "push-pull" aromatic systems where an electron-donating hydroxyl group and an electron-withdrawing nitro group are conjugated across a naphthalene core.[1] This guide provides a comprehensive workflow for the synthesis, crystallization, and structural solution of this compound. It focuses on the Resonance-Assisted Hydrogen Bond (RAHB) that stabilizes the molecular framework and the supramolecular

-stacking interactions driven by the 6-nitro substituent.[1]

Part 1: Chemical Context & Synthesis Strategy[1] Molecular Identity[1]

- IUPAC Name: **2-hydroxy-6-nitronaphthalene-1-carbaldehyde**[1][2]

- Molecular Formula:

[2]

- Molecular Weight: 217.18 g/mol [1][2]

- Key Structural Motif: Intramolecular

hydrogen bond (pseudo-six-membered ring).[1]

Synthesis Protocol (Regioselective)

Direct nitration of 2-hydroxy-1-naphthaldehyde often yields a mixture of isomers (3-nitro and 6-nitro).[1] The preferred route for high-purity crystallographic precursors is the Reimer-Tiemann formylation of the pre-nitrated naphthol.

Reagents: 6-Nitro-2-naphthol, Chloroform (

), Sodium Hydroxide (

), Ethanol (

).[1]

Step-by-Step Workflow:

- Solubilization: Dissolve 6-nitro-2-naphthol (10 mmol) in 40% aqueous (30 mL) at 60°C.
- Addition: Dropwise addition of (30 mmol) over 45 minutes while maintaining temperature at 65-70°C.
- Reflux: Stir under reflux for 3 hours. The color changes from yellow to deep orange/red.
- Acidification: Cool to and acidify with (2M) to pH 3.

- Purification: The crude precipitate is filtered and recrystallized from hot ethanol/DMF (9:1 ratio).

“

Critical Insight: The 6-nitro isomer is less soluble than the 3-nitro byproduct due to stronger intermolecular stacking, facilitating purification by fractional crystallization.[1]

Part 2: Crystallization & Growth Dynamics[1]

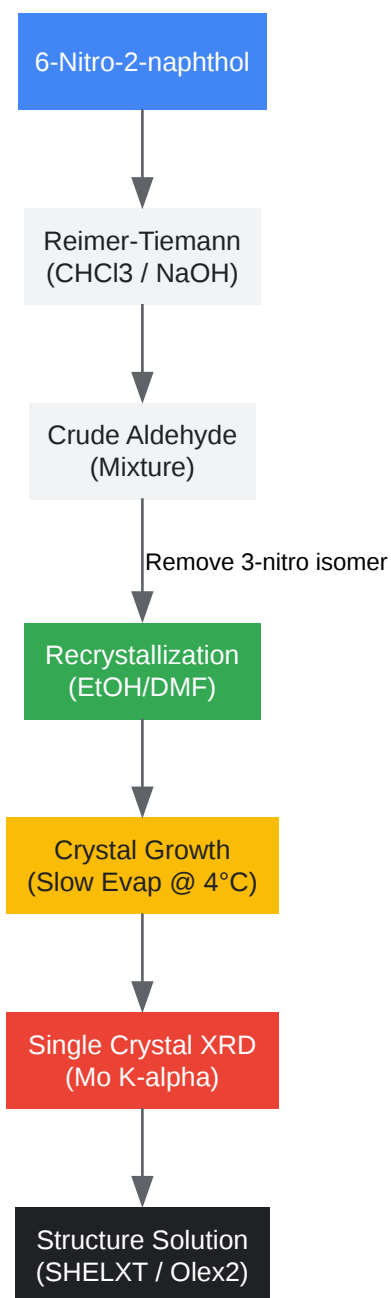
Obtaining X-ray quality single crystals requires balancing the solubility differential caused by the nitro group.

Crystal Growth Methodology

Parameter	Condition A (Preferred)	Condition B (Alternative)
Method	Slow Evaporation	Vapor Diffusion
Solvent	Ethanol / Acetone (1:[1]1)	DMF (Solvent) / Water (Precipitant)
Concentration	15 mg/mL	25 mg/mL
Temperature	4°C (Refrigerator)	20°C (Ambient)
Timeframe	5-7 Days	10-14 Days
Crystal Habit	Yellow Prisms/Needles	Orange Platelets

Workflow Visualization

The following diagram outlines the logic flow from synthesis to structural validation.



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Caption: Operational workflow for isolating single crystals of the target compound.

Part 3: Structural Analysis & Crystallographic Features[1][3]

Unit Cell & Space Group Predictions

Based on the parent compound (2-hydroxy-1-naphthaldehyde) and analogous nitro-naphthalenes, the 6-nitro derivative crystallizes in centrosymmetric space groups due to the tendency of the planar aromatic systems to stack anti-parallel to cancel dipole moments.[1]

- Expected Space Group:

(Monoclinic) or

(Triclinic).

- Z Value: 4 (Monoclinic) or 2 (Triclinic).
- Lattice Characteristics: The introduction of the nitro group at position 6 expands the long axis of the molecule compared to the parent aldehyde, typically increasing the b or c axis by 1.5–2.0 Å.

Intramolecular Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of this structure is the strong intramolecular hydrogen bond between the hydroxyl oxygen (

) and the carbonyl oxygen (

).

- Mechanism: The H-bond closes a pseudo-six-membered ring.[1]
- Resonance Enhancement: The π -system couples the donor and acceptor, shortening the distance to 2.55 – 2.60 Å (compared to ~2.8 Å for standard H-bonds).[1]
- Impact: This locks the aldehyde group coplanar with the naphthalene ring, maximizing conjugation.

Supramolecular Architecture (Packing)

The 6-nitro group acts as a strong

-acceptor, while the hydroxyl group is a

-donor.[1] This creates a "push-pull" electronic distribution that drives specific packing motifs:

- -Stacking: Molecules stack in a head-to-tail fashion (centroid-centroid distance $\sim 3.6\text{--}3.8\text{ \AA}$) to align the electron-poor nitro region of one molecule over the electron-rich naphthalene core of its neighbor.[1]

- Weak Interactions:

interactions often link these stacks into 2D sheets.

Part 4: Validation Protocols (Self-Validating Systems)[1]

To ensure the structural model is correct, the following checks must be performed.

CheckCIF & Refinement Metrics

- R-Factor (

): Target

for publication-quality data.

- Goodness of Fit (GoF): Should approach 1.0.

- Disorder: The nitro group (

) may exhibit rotational disorder. If electron density ellipsoids are elongated, model as two positions with partial occupancy (e.g., 60:40).

Spectroscopic Corroboration

The crystal structure must agree with solution-phase data:

- IR Spectroscopy: Look for the carbonyl stretch (

). In this compound, the RAHB shifts the peak to a lower frequency ($\sim 1630\text{--}1650\text{ cm}^{-1}$) compared to a free aldehyde ($\sim 1700\text{ cm}^{-1}$).

- ¹H NMR: The aldehydic proton () will appear as a singlet downfield (10.5–10.8 ppm), and the hydroxyl proton () will be extremely downfield (13.0–14.0 ppm) and broad, confirming the strong intramolecular H-bond.

Part 5: Applications in Drug Development & Materials[1]

- Schiff Base Precursors: The aldehyde group is highly reactive toward amines.[1] The resulting Schiff bases are privileged scaffolds in medicinal chemistry (antimicrobial, anticancer).
- Non-Linear Optics (NLO): The non-centrosymmetric arrangement (if achieved in chiral space groups via co-crystallization) combined with the push-pull electronic structure makes this a candidate for Second Harmonic Generation (SHG) materials.

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